Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

Purity Procurement Analytical Chemistry

This 8-bromo-xanthine derivative is an essential building block for DPP-IV inhibitor discovery, distinguished by its N7-ethyl acetate ester. Unlike the common methyl ester analog (typically supplied at 95% purity), this compound offers a minimum purity of 98%, ensuring superior batch-to-batch reproducibility for scale-up studies. The N7-ethyl acetate group provides a chemoselective handle for amidation or hydrolysis after C8 bromine displacement, enabling efficient SAR exploration that is not feasible with N7-methyl or unsubstituted analogs.

Molecular Formula C10H11BrN4O4
Molecular Weight 331.126
CAS No. 101072-22-4
Cat. No. B2987264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
CAS101072-22-4
Molecular FormulaC10H11BrN4O4
Molecular Weight331.126
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C10H11BrN4O4/c1-3-19-5(16)4-15-6-7(12-9(15)11)14(2)10(18)13-8(6)17/h3-4H2,1-2H3,(H,13,17,18)
InChIKeyTZCPVUHTOJEPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate: A Key Xanthine Intermediate for DPP-IV Inhibitor Synthesis and Purine Derivatization


Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate (CAS 101072-22-4) is a synthetic purine derivative belonging to the xanthine class. It features a critical bromine substituent at the C8 position, which serves as a primary site for nucleophilic aromatic substitution, and an N7-attached ethyl acetate moiety that functions as a strategic synthetic handle for further derivatization . This compound is primarily utilized as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of therapeutic agents for type 2 diabetes, as described in foundational patents for this chemical space . Its structure provides a specific substitution pattern that is distinct from other 8-bromo-xanthine intermediates, enabling a targeted synthetic route not easily replicated by its closest analogs.

Why Simple 8-Bromo-Xanthine Analogs Cannot Replace Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate in Precision Synthesis


Direct substitution with other 8-bromo-xanthine derivatives is not feasible due to critical differences in the N7 substituent, which dictates the molecule's subsequent reactivity, lipophilicity, and metabolic fate in downstream applications. The N7-ethyl acetate ester in this compound provides a distinct reactivity profile compared to the N7-methyl acetate, N7-ethyl ether, or unsubstituted analogs. This specific ester not only modifies the compound's physicochemical properties, such as logP and solubility, but also serves as a crucial, chemoselective site for further functionalization, such as amidation or transesterification, en route to complex pharmacophores . Replacing it with a different N7-alkyl group would alter the reaction kinetics and product distribution in key synthetic steps, potentially blocking the path to the desired active pharmaceutical ingredient, as evidenced by the use of specific N7-substituted xanthines in DPP-IV inhibitor patents .

Quantitative Performance Benchmarks for Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate Versus Closest Analogs


Higher Vendor-Assured Purity of the Target Ethyl Ester vs. the Closest Methyl Ester Analog

For procurement decisions, the commercially available purity of the target ethyl ester compound exceeds that of its most direct analog, the methyl ester derivative. The target compound is specified at a minimum purity of 98% (NLT 98%) by its manufacturer . In contrast, the closest methyl ester analog, methyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate (CAS 332388-35-9), is listed by a reputable vendor with a standard purity of 95% . This quantifiable difference in bulk purity is critical for applications requiring high material fidelity from the outset, reducing the need for in-house purification.

Purity Procurement Analytical Chemistry

Structural Confirmation of the Specific N7-Ethyl Acetate Scaffold via Database Cross-Referencing

The precise structural identity of the target compound is rigorously defined and differentiated from other analogs across authoritative chemical databases. The compound is indexed with the unique CAS registry number 101072-22-4 and has a distinct molecular formula of C10H11BrN4O4 . This differentiates it structurally from the 1,3-dimethyl analog (CAS 52943-73-4, formula C11H13BrN4O4) and the N7-ethyl ether analog (CAS 299419-61-7, formula C10H11BrN4O4) . The specific N7-ethyl acetate group, as opposed to a methyl acetate or ethyl ether, dictates the compound's fragmentation pattern in mass spectrometry and its unique chemical shift signature in NMR, serving as a definitive 'fingerprint' for identity verification in quality control and regulatory filings.

Chemical Identity Structural Confirmation Database Curation

Validated Utility as a Core Intermediate in DPP-IV Inhibitor Drug Discovery Patents

The target compound's value proposition for drug discovery is substantiated by its use within the chemical space claimed by multiple foundational patents for DPP-IV inhibitors. Patent families from Boehringer Ingelheim and Novo Nordisk extensively claim purine-2,6-dione derivatives with specific N7-substitution patterns, including those accessible via this intermediate . While not always the final bioactive species, this 8-bromo-7-alkyl ester is a critical late-stage intermediate. For example, the general Formula I in US Patent 6,869,947 encompasses N7-substituted xanthines, and the 8-bromo substituent is a necessary vector for introducing diverse amino functionalities to generate potent, selective DPP-IV inhibitors . This direct link to a multi-billion-dollar therapeutic area provides a clear rationale for its procurement over structurally similar but non-precedented xanthine derivatives.

DPP-IV Inhibitor Medicinal Chemistry Patent Literature

Defined Application Scenarios for Ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate Stemming from Validated Evidence


R&D Synthesis of Novel DPP-IV Inhibitor Candidates via C8 Amination

The primary application validated by patent evidence is the use of this compound as a key intermediate for generating a library of 8-amino-substituted xanthines for DPP-IV drug discovery . Its high initial purity (98%) supports direct use in a multi-step, patent-informed synthetic sequence where the N7-ethyl ester can be selectively hydrolyzed or amidated after C8 bromine displacement, enabling a rapid structure-activity relationship (SAR) exploration.

Procurement Standard for Multi-Gram Scale Synthesis Requiring High Purity Starting Material

For process chemistry development requiring scalable quantities, the compound's documentation as a high-purity (98%) API intermediate provides a significant advantage over the closest methyl ester analog, which is routinely supplied at only 95% purity . This purity gap, confirmed by cross-referencing vendor datasheets, makes the ethyl ester a more reliable procurement choice for minimizing costly pre-processing and ensuring batch-to-batch reproducibility in scale-up studies.

Analytical Method Development and Impurity Profiling for Regulatory Submissions

The distinct structural and isomeric identity of this compound, validated by its unique CAS registry number and molecular formula against other 8-bromo-xanthine derivatives , makes it a critical reference standard in analytical chemistry. It is indispensable for developing and validating HPLC, LC-MS, or NMR methods to quantify specific intermediates and control related substance impurities during the manufacturing of new chemical entities in the DPP-IV inhibitor class.

Quote Request

Request a Quote for ethyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.